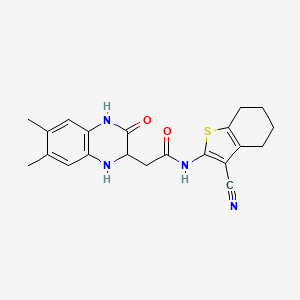

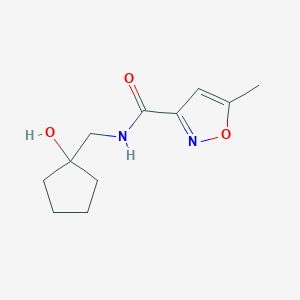

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule featuring a benzothiophene moiety and a quinoxalinone moiety. While the exact compound is not directly described in the provided papers, they do offer insights into similar compounds and their synthesis, structure, and properties, which can be used to infer details about the target compound.

Synthesis Analysis

The synthesis of related compounds involves the acylation reaction of trifluoroacetic anhydride with 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile, which itself is prepared via a microwave-assisted Gewald reaction with K2CO3 as a heterogeneous solid base catalyst . Another related compound is synthesized through the cyclization of 2-aminophenyl-ethanone with N,N-dimethylformamide dimethylacetal . These methods suggest that the target compound could potentially be synthesized through similar cyclization and acylation reactions, utilizing the appropriate precursors and reagents.

Molecular Structure Analysis

The molecular structure of a similar compound, N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, was confirmed by various analytical techniques including IR, 1H NMR, MS, elemental analysis, and X-ray single-crystal diffraction . The X-ray diffraction analysis of this compound reveals that the cyclohexene ring adopts a half-chair conformation and the thiophene ring is essentially planar. This information provides a basis for understanding the three-dimensional conformation of the target compound's molecular structure.

Chemical Reactions Analysis

The target compound's benzothiophene and quinoxalinone moieties suggest it could participate in various chemical reactions. The papers describe the use of the cyanoacetamido moiety in the key precursor for synthesizing different heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings . The reactions involve regioselective attack and/or cyclization, indicating that the target compound may also be amenable to similar transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the exact compound are not detailed in the provided papers, the described compounds' properties can offer some insights. The synthesis procedures are noted for their simplicity, involving one-pot reactions under mild conditions, which could imply that the target compound may also be synthesized under similar conditions . The antitumor activities of the synthesized products were studied, and most compounds revealed high inhibitory effects on various human cancer cell lines . This suggests that the target compound might also possess biological activity, which could be of interest for pharmaceutical applications.

科学的研究の応用

Formation and Reactivity of Free Radicals

Research has shown that certain acetaminophen metabolites and analogs are metabolized by rat liver microsomes to their corresponding aminophenoxyl free radicals. These radicals were identified through ESR spectra and are significant in studying the reactivity of pharmaceutical compounds in biological systems (Fischer et al., 1985). This research helps in understanding the metabolic pathways and potential toxicities of similar complex molecules.

Anticancer and Antimicrobial Applications

A study on the synthesis of new substituted acetamides revealed their potential as broad-spectrum antibacterial agents and showed promising anticancer effects against several cancer lines. This research emphasizes the role of structural analogs of complex acetamides in developing new therapeutic agents (Ahmed et al., 2018). The findings could provide a foundation for further exploration into the therapeutic applications of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide.

Enzymatic Inhibition and Toxicity Mechanism

Understanding the mechanism of toxicity and enzymatic interactions of compounds similar to acetaminophen analogs allows for better insight into their safety and efficacy. Research has delved into the synthesis and reactions of various acetaminophen derivatives to explore their toxicological profiles (Fernando et al., 1980). These studies are crucial for developing safer pharmaceutical compounds and for predicting the behavior of novel molecules like the one .

特性

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-11-7-15-16(8-12(11)2)24-20(27)17(23-15)9-19(26)25-21-14(10-22)13-5-3-4-6-18(13)28-21/h7-8,17,23H,3-6,9H2,1-2H3,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKCYKHLZGGNBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=C(C4=C(S3)CCCC4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Oxo-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}ethoxy)acetic acid](/img/structure/B2542314.png)

![(4-Bromophenyl)[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone](/img/structure/B2542323.png)

methanone](/img/structure/B2542325.png)

![Methyl 5-[(4-methylbenzoyl)amino]-2-furoate](/img/structure/B2542326.png)

![(Z)-ethyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2542335.png)